![molecular formula C8H13N3 B13587611 1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole](/img/structure/B13587611.png)
1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole
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Overview
Description
1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole is a heterocyclic compound that features both an imidazole ring and a pyrrolidine ring
Preparation Methods
The synthesis of 1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylimidazole with a pyrrolidine derivative in the presence of a suitable catalyst. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of high-purity reagents.
Chemical Reactions Analysis
1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole or pyrrolidine rings are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Scientific Research Applications
1-Methyl-5-(pyrrolidin-3-yl)-1H-imidazole is a complex organic compound that features a unique structure that allows it to engage in various applications. The applications of this compound span various fields. As a potential drug candidate, it may be explored for treating bacterial infections or cancer due to its biological activity.
Scientific Research Applications
- Pharmaceuticals As a potential drug candidate, this compound may be explored for treating bacterial infections or cancer due to its biological activity.
- Interaction studies Interaction studies involving this compound focus on its binding affinity and mechanism of action.
Structural Comparison
The unique combination of both the methyl group on the imidazole and the pyrrolidine substitution distinguishes this compound from other compounds. This specific arrangement may enhance its biological activity and selectivity for certain targets compared to simpler analogs.
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-Methylimidazole | Simple methyl substitution on imidazole | Antimicrobial |
2-Methylimidazole | Methyl at position 2 | Antifungal |
5-(Pyrrolidin-3-yl)imidazole | Pyrrolidine at position 5 | Anticancer |
4-Methylpyrrolidine | Methyl substitution on pyrrolidine | Neuroactive |
Mechanism of Action
The mechanism of action of 1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole can be compared with other similar compounds, such as:
1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole: This compound has a pyrazole ring instead of an imidazole ring, which may result in different chemical and biological properties.
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share the pyrrolidine ring but differ in other structural aspects, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its specific combination of the imidazole and pyrrolidine rings, which imparts distinct chemical and biological properties.
Biological Activity
1-Methyl-5-(pyrrolidin-3-yl)-1H-imidazole is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, as well as relevant case studies and research findings.
Chemical Structure and Properties
The compound features an imidazole ring with a methyl group at position 1 and a pyrrolidine moiety at position 5. The imidazole ring is known for its ability to participate in various chemical reactions, which contributes to the biological activity of the compound.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In comparative studies, it has shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Methicillin-resistant S. aureus | ≤ 0.25 µg/mL |
Escherichia coli | 0.0048 mg/mL |
Bacillus mycoides | 0.0098 mg/mL |
The compound's MIC values indicate potent antibacterial activity, particularly against MRSA and E. coli, suggesting it could be a promising candidate for developing new antibiotics .
Antifungal Activity
In addition to its antibacterial effects, this compound has demonstrated antifungal activity. Studies have reported that it effectively inhibits the growth of various fungal strains, including Candida albicans and Cryptococcus neoformans.
Table 2: Antifungal Activity
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 0.0048 mg/mL |
Cryptococcus neoformans | ≤ 0.25 µg/mL |
These findings highlight the compound's potential as a dual-action agent against both bacterial and fungal pathogens .
Anticancer Activity
The anticancer properties of this compound have also been explored in vitro. Studies indicate that it may exhibit cytostatic effects on various cancer cell lines.
Table 3: Cytostatic Activity Against Cancer Cell Lines
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Carcinoma) | 9.5 |
SW620 (Colorectal Adenocarcinoma) | 20 |
The compound's ability to inhibit cell proliferation suggests that it could be further investigated as a potential anticancer agent .
The biological activity of this compound is likely related to its structural characteristics, which allow for interactions with biological targets such as enzymes or receptors involved in microbial growth or cancer cell proliferation. Interaction studies have focused on its binding affinity and mechanism of action, revealing insights into how this compound exerts its effects.
Case Studies and Research Findings
Recent studies have expanded the understanding of this compound's biological profile:
- Study on Antibacterial Efficacy : A screening campaign identified several derivatives of imidazole with enhanced activity against MRSA, suggesting that structural modifications can improve efficacy .
- Antifungal Research : Investigations into the antifungal properties revealed that certain analogues exhibited selective toxicity towards fungal cells while sparing human cells, indicating a favorable therapeutic index .
- Cytotoxicity Assessments : Evaluations against normal human fibroblasts showed that while the compound has potent anticancer effects, it maintains a degree of selectivity for cancer cells over normal cells .
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-methyl-5-pyrrolidin-3-ylimidazole |
InChI |
InChI=1S/C8H13N3/c1-11-6-10-5-8(11)7-2-3-9-4-7/h5-7,9H,2-4H2,1H3 |
InChI Key |
XUZOJBKLPWHWMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2CCNC2 |
Origin of Product |
United States |
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